molecular formula C15H20N2O B14548143 N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine CAS No. 61957-06-0

N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine

Cat. No.: B14548143
CAS No.: 61957-06-0
M. Wt: 244.33 g/mol
InChI Key: JRVSQDMVVFEGMP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine can be achieved through several routes. One common method involves the reaction of cyclohexylamine with an appropriate indene derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as hydrogenation or alkylation to achieve the desired product . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine can be compared with other similar compounds, such as:

Properties

CAS No.

61957-06-0

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N-[1-(cyclohexylamino)-1,3-dihydroinden-2-ylidene]hydroxylamine

InChI

InChI=1S/C15H20N2O/c18-17-14-10-11-6-4-5-9-13(11)15(14)16-12-7-2-1-3-8-12/h4-6,9,12,15-16,18H,1-3,7-8,10H2

InChI Key

JRVSQDMVVFEGMP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2C(=NO)CC3=CC=CC=C23

Origin of Product

United States

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